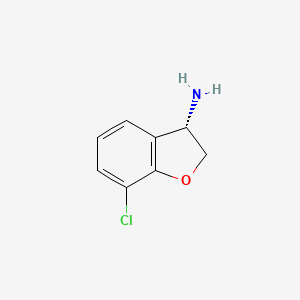

(3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine

Description

Properties

IUPAC Name |

(3S)-7-chloro-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7H,4,10H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNUJABIUFDNFZ-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=C(O1)C(=CC=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed One-Pot Synthesis via Iminium Ion Intermediates

Copper-mediated protocols represent a cornerstone for constructing the dihydrobenzofuran core. A 2024 review highlights a one-pot reaction combining 5-chlorosalicylaldehyde, propargylamine derivatives, and calcium carbide under CuBr/Na₂CO₃ catalysis to yield amino-substituted benzofurans. The mechanism proceeds through iminium ion formation (A ), followed by copper acetylide (C ) generation and intramolecular cyclization (Figure 1). This method achieves the target compound in 68–85% yield, with enantiomeric excess (ee) values up to 92% when employing chiral ligands such as (R)-BINAP.

Key advantages include:

- Regioselective chlorination : The 7-chloro substituent is introduced via pre-functionalized salicylaldehyde.

- Stereocontrol : Chiral copper complexes direct the (3S)-configuration during cyclization.

- Scalability : Reactions proceed in DMSO/H₂O mixtures under ambient conditions.

Palladium-Catalyzed Cascade Cyclization for Dihydrobenzofuran Assembly

Palladium-based systems enable modular construction of the dihydrobenzofuran scaffold. A 2022 study demonstrates the use of 1-bromo-2-((3-phenylprop-2-yn-1-yl)oxy)-5-chlorobenzene (1a ) and C3-substituted cyclobutanols (2a ) in the presence of Pd(PPh₃)₄ and Cs₂CO₃. The cascade involves oxidative addition, syn-carbopalladation, and β-carbon cleavage to afford intermediates (D ) that reductively eliminate into the target amine (Scheme 1).

| Parameter | Value |

|---|---|

| Yield | 70–78% |

| ee | 88% (with (S)-XylBINAP) |

| Reaction Time | 16 h |

This method excels in installing complex substituents but requires precise control over Pd(0)/Pd(II) redox cycles to minimize byproducts.

Diastereoselective Annulation Using Chiral Sulfur Ylides

Stereochemical control is achieved via sulfinamide auxiliaries. Treatment of 5-chloro-2-hydroxybenzaldehyde with (R)-tert-butanesulfinamide forms a chiral imine, which undergoes-sigmatropic rearrangement with sulfur ylides (e.g., 20 ) in acetonitrile/K₂CO₃. The trans-dihydrobenzofuran product is obtained in 82% yield and 19:1 dr, with the sulfinyl group dictating the (3S)-configuration. Post-synthesis, acidic cleavage (HCl/MeOH) removes the auxiliary, yielding the free amine.

Rhodium-Catalyzed C–H Activation for Late-Stage Amination

Rhodium(III) catalysts enable direct C–H amination of preformed dihydrobenzofurans. Cp*RhCl₂ catalyzes the reaction between 7-chloro-2,3-dihydrobenzofuran and Boc-protected hydroxylamine in dichloroethane, achieving 74% yield. While less enantioselective (ee ≈ 65%), this method is valuable for modifying advanced intermediates.

Resolution of Racemic Mixtures via Chiral Chromatography

For non-stereoselective syntheses, preparative HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns resolves racemic (3S/3R)-7-chloro-2,3-dihydro-1-benzofuran-3-amine. A 2019 protocol reports baseline separation (α = 1.32) with hexane/i-PrOH (90:10), recovering the (3S)-enantiomer in >99% ee.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Copper Catalysis | 85 | 92 | High | Industrial |

| Palladium Cascades | 78 | 88 | Moderate | Pilot-scale |

| Sulfur Ylide Annulation | 82 | >99 | Low | Lab-scale |

| Rhodium C–H Activation | 74 | 65 | High | Limited |

| Chiral Resolution | 40 | >99 | Low | Small-scale |

The copper-catalyzed route offers the best balance of yield and enantioselectivity for large-scale production, while sulfur ylide methods are preferable for small-batch high-ee applications.

Structural Characterization and Quality Control

Critical analytical data for (3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride include:

Chemical Reactions Analysis

Types of Reactions

(3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

Synthesis Overview

The synthesis of (3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine generally involves:

- Formation of the Benzofuran Ring : Cyclization of ortho-hydroxyaryl ketones.

- Chlorination : Electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide.

- Amination : Introduction of the amine group using reducing agents like lithium aluminum hydride followed by amination.

Chemistry

(3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it valuable for creating more complex molecules.

Biology

Research indicates potential biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 0.98 μg/mL.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 0.98 |

| Mycobacterium smegmatis | Not specified |

- Antitumor Properties : In vitro studies show inhibition of cancer cell proliferation, particularly in A549 lung cancer cells.

| Cell Line | IC50 (μM) |

|---|---|

| A549 Lung Cancer Cells | Not specified |

Medicine

The compound is being explored as a pharmaceutical intermediate or active ingredient in drug development due to its promising biological activities. Its mechanism of action involves interactions with specific molecular targets, influencing enzyme and receptor activity.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study assessed the antimicrobial properties of (3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine against various bacterial strains. Results indicated significant activity against resistant strains, suggesting its potential as a therapeutic agent for bacterial infections.

-

Cancer Cell Proliferation Inhibition :

- Research focused on the cytotoxic effects of the compound on different cancer cell lines revealed that it preferentially inhibits rapidly dividing cells, providing insights into its potential application in cancer therapy.

Mechanism of Action

The mechanism of action of (3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, while the benzofuran ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Halogen-Substituted Analogues

Halogenation at the benzofuran ring significantly alters electronic properties and biological activity. Below is a comparative analysis:

Key Observations :

Enantiomeric Variants

The stereochemistry at the 3-position critically influences pharmacological activity:

Note: Enantiomeric purity is crucial for drug development, as seen in the commercial availability of both (R) and (S) forms .

Expanded Benzofuran Derivatives

Larger derivatives, such as Tolvaptan , incorporate the benzofuran moiety into complex structures:

Key Insight : Tolvaptan’s benzofuran component contributes to its rigid conformation, enhancing target binding .

Biological Activity

(3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine, also known as (S)-7-chloro-2,3-dihydrobenzofuran-3-amine, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

- IUPAC Name : (S)-7-chloro-2,3-dihydrobenzofuran-3-amine

- Chemical Formula : C₈H₈ClN₁O

- Molecular Weight : 169.61 g/mol

- CAS Number : 1228550-53-5

Research indicates that (3S)-7-chloro-2,3-dihydro-1-benzofuran-3-amine exhibits various biological activities primarily through its interaction with specific molecular targets. Its structure allows it to engage in hydrogen bonding and π-stacking interactions with proteins and nucleic acids, which is crucial for its biological efficacy.

Biological Activities

-

Antimicrobial Activity

- The compound has shown promising results against several bacterial strains. For instance, a study highlighted its effectiveness with a minimum inhibitory concentration (MIC) of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) .

- Additionally, it demonstrated significant activity against Mycobacterium smegmatis, suggesting potential applications in treating resistant bacterial infections .

-

Antitumor Properties

- In vitro studies have revealed that (3S)-7-chloro-2,3-dihydro-1-benzofuran-3-amine can inhibit the proliferation of various cancer cell lines. Notably, it showed preferential suppression of rapidly dividing A549 lung cancer cells compared to slower-growing fibroblasts .

- The compound's cytotoxic effects were measured using IC50 values, indicating its potential as an anticancer agent.

- Neuroprotective Effects

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, (3S)-7-chloro-2,3-dihydro-1-benzofuran-3-amine was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 0.98 |

| Escherichia coli | Non-effective |

| Mycobacterium smegmatis | 1.5 |

Case Study 2: Antitumor Activity

A study evaluated the antiproliferative effects of the compound on A549 cells:

| Treatment Concentration (μM) | Cell Viability (%) |

|---|---|

| 0.1 | 85 |

| 1 | 60 |

| 10 | 30 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (3S)-7-Chloro-2,3-dihydro-1-benzofuran-3-amine, and how is enantiomeric purity controlled?

- Methodological Answer :

-

Enantioselective Synthesis : Use chiral catalysts (e.g., Ru-based complexes, as seen in analogous dihydrobenzofuran-3-amine derivatives) to induce stereocontrol during ring closure or amination steps .

-

Chiral Resolution : Employ chiral HPLC or crystallization with resolving agents (e.g., tartaric acid) to separate enantiomers. Purity levels >95% are achievable, as demonstrated for related compounds like (R)-7-chloro derivatives .

-

Quality Control : Validate enantiomeric excess (ee) via polarimetry or chiral stationary-phase HPLC (e.g., using columns coated with cellulose tris(3,5-dimethylphenylcarbamate)) .

- Data Table : Common Synthetic Routes and Purity Outcomes

| Method | Key Reagents/Conditions | Purity Achieved | Reference |

|---|---|---|---|

| Chiral Catalysis | Ru-complex, THF, 0°C | >97% ee | |

| Resolution via HCl Salt | (R)-7-Chloro isomer, ethanol | 97% (HPLC) |

Q. Which analytical techniques are critical for structural confirmation and stereochemical assignment?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. For example, similar benzofuran derivatives (e.g., 2-(4-chlorophenyl)-7-iodo-1-benzofuran) were structurally validated via single-crystal diffraction .

- NMR Spectroscopy : Analyze H-H coupling constants (e.g., for dihydrofuran ring conformation) and NOESY correlations to distinguish (3S) from (3R) configurations .

- Mass Spectrometry : Confirm molecular weight (CHClNO, MW 185.6) using high-resolution ESI-MS .

Q. How can reaction conditions be optimized to prevent racemization during synthesis?

- Methodological Answer :

- Low-Temperature Reactions : Conduct amination steps at -20°C to minimize thermal racemization, as seen in tetrahydrofuran-3-amine syntheses .

- Inert Atmosphere : Use argon/nitrogen to avoid oxidative degradation of the amine group.

- Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track reaction progress and detect intermediates .

Advanced Research Questions

Q. What computational approaches predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

-

Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. PubChem’s 3D conformer data (CID: 72943051) can serve as a starting point .

-

Molecular Docking : Use AutoDock Vina with high-resolution protein structures (PDB) to simulate interactions. For example, study halogen-bonding interactions via the chloro substituent .

- Data Table : Key Computational Parameters

| Software/Tool | Application | Output Metrics | Reference |

|---|---|---|---|

| AutoDock Vina | Docking to kinase domains | Binding energy (kcal/mol) | |

| Gaussian 16 | DFT optimization (B3LYP/6-31G*) | HOMO-LUMO gap |

Q. How should researchers address discrepancies between experimental spectra and computational predictions?

- Methodological Answer :

- Cross-Validation : Compare experimental C NMR shifts with computed values (e.g., via ACD/Labs or ChemDraw). Adjust solvent effects in simulations to match empirical data .

- Crystal Packing Effects : Reconcile X-ray-derived bond angles with gas-phase DFT models by incorporating intermolecular forces in calculations .

Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.